molecular formula C13H15ClN4 B1419943 1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine CAS No. 1019115-41-3

1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine

Cat. No.: B1419943
CAS No.: 1019115-41-3
M. Wt: 262.74 g/mol
InChI Key: SQLDVRRWLVNKRR-UHFFFAOYSA-N
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Description

1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. The compound is known for its diverse biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine typically involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: An antibiotic and antiprotozoal medication.

    Tinidazole: Used to treat various infections.

    Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease.

Uniqueness

1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine is unique due to its specific chemical structure, which imparts distinct biological activities. Unlike some similar compounds, it has shown potential in a broader range of applications, from antibacterial to antifungal properties .

Properties

IUPAC Name

1-[1-(3-chlorophenyl)imidazol-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c14-11-2-1-3-12(10-11)18-9-6-16-13(18)17-7-4-15-5-8-17/h1-3,6,9-10,15H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLDVRRWLVNKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN2C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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